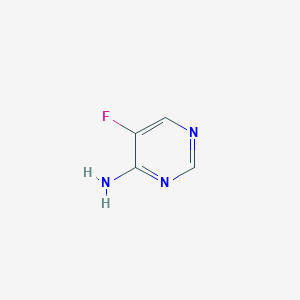

5-Fluoropyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry and Medicinal Applications

Pyrimidine and its derivatives are fundamental in the realm of heterocyclic chemistry and hold a place of paramount importance in medicinal applications. gsconlinepress.comnih.gov These six-membered aromatic rings, containing two nitrogen atoms at positions 1 and 3, are integral components of nucleic acids (DNA and RNA), playing a crucial role in the storage and transmission of genetic information. ontosight.ai This inherent biological relevance has made the pyrimidine scaffold a popular and versatile framework for the design and development of a wide array of bioactive compounds. ekb.eg

The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, leading to a diverse range of derivatives with varied pharmacological activities. core.ac.uk Over the past few decades, numerous pyrimidine-based compounds have been successfully developed and have found clinical applications as anticancer, antiviral, antibacterial, and antifungal agents. gsconlinepress.commdpi.com Their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com The broad spectrum of biological targets for pyrimidine derivatives underscores their enduring significance in the ongoing quest for new and effective medicines. gsconlinepress.comgsconlinepress.com

Rationale for Focused Research on 5-Fluoropyrimidin-4-amine and its Analogues

The specific focus on this compound and its analogues stems from the strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. mdpi.com Fluorine's high electronegativity and relatively small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comacs.org

In the context of pyrimidine analogues, the 5-position is particularly significant. For instance, the conversion of uracil (B121893) to thymine (B56734) involves the addition of a methyl group at this position, a critical step in DNA synthesis. nih.gov By placing a fluorine atom here, which has a van der Waals radius similar to that of a hydrogen atom, the resulting molecule can act as an antimetabolite, interfering with essential cellular processes. nih.gov This principle is the foundation for the anticancer activity of 5-fluorouracil (B62378) (5-FU). nih.gov

Research into this compound and its derivatives is driven by the potential to create novel compounds that can modulate the activity of various enzymes and receptors. smolecule.comontosight.ai The amino group at the 4-position provides a key point for further chemical modification, allowing for the synthesis of a library of analogues with diverse functionalities. ontosight.aimdpi.comscirp.org These analogues are then investigated for their potential as anticancer agents, kinase inhibitors, and other therapeutic applications, making this a fertile area of research. ekb.egmdpi.com

Historical Context of Fluorinated Pyrimidines in Drug Development

The history of fluorinated pyrimidines in drug development is a compelling narrative of rational drug design leading to significant therapeutic breakthroughs. A pivotal moment in this history was the synthesis of 5-fluorouracil (5-FU) in 1957. nih.gov This development was spurred by the observation that certain tumors utilized uracil more readily than normal tissues, suggesting that a uracil analogue could be a selective anticancer agent. nih.gov 5-FU was designed to block the synthesis of thymidylate, a necessary component of DNA, and it quickly became a cornerstone in the treatment of various solid tumors, including colorectal and breast cancers. mdpi.comnih.gov

Another key fluorinated pyrimidine, 5-fluorocytosine (B48100) (flucytosine), was also synthesized in 1957, initially as a potential anticancer drug. oup.comnih.gov While it showed limited antineoplastic activity, it was later discovered to have potent antifungal properties. oup.comnih.gov Flucytosine is taken up by susceptible fungi and converted to 5-fluorouracil, which then disrupts fungal RNA and DNA synthesis. oup.combritannica.com It remains an important therapeutic option, often used in combination with other agents, for severe systemic fungal infections. nih.govnih.gov

The success of these early fluorinated pyrimidines paved the way for the development of second-generation drugs and prodrugs with improved therapeutic profiles. Capecitabine, an oral prodrug of 5-FU, was designed to be selectively activated to the cytotoxic agent within tumor tissue, thereby enhancing efficacy and reducing systemic toxicity. drugbank.compatsnap.comoncodaily.com These historical successes have firmly established the value of fluorine substitution in pyrimidine-based drug discovery and continue to inspire the investigation of new analogues like this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZMNMQCFNJXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392849 | |

| Record name | 5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811450-26-7 | |

| Record name | 5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 5 Fluoropyrimidin 4 Amine

Classical and Contemporary Synthetic Routes to the Core 5-Fluoropyrimidin-4-amine Scaffold

The development of synthetic routes to this compound has evolved to improve yield, reduce cost, and simplify procedures. vcu.edu Early methods often involved challenging fluorination steps on a pre-formed pyrimidine (B1678525) ring, while modern approaches frequently utilize fluorinated building blocks. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a prominent strategy for synthesizing substituted pyrimidines. mdpi.com This approach involves the reaction of a pyrimidine ring bearing a good leaving group, such as a halogen, with a nucleophile. mdpi.comnumberanalytics.com The electron-deficient nature of the pyrimidine ring facilitates this type of substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org

A significant advancement in the synthesis of this compound involves the condensation of amidine hydrochlorides with β-fluoroenolate salts. nih.govnih.gov Specifically, potassium (Z)-2-cyano-2-fluoroethenolate has emerged as a key intermediate. nih.govbeilstein-journals.org This fluoroenolate, which can be prepared from fluoroacetonitrile, reacts with various amidine hydrochlorides to afford 2-substituted 5-fluoropyrimidin-4-amines in high yields. nih.gov This method is advantageous as it introduces the fluorine atom early in the synthetic sequence using a fluorinated building block, thus avoiding harsh late-stage fluorination conditions. nih.gov

The reaction between potassium (Z)-2-cyano-2-fluoroethenolate and formamidine (B1211174) hydrochloride, for instance, directly yields this compound. beilstein-journals.org The use of amidine hydrochlorides is generally favored as they provide high yields without the need for basic additives. nih.gov

| Amidine Hydrochloride (R-C(NH)NH₂)·HCl | R Group | Product | Yield (%) | Reference |

| Formamidine hydrochloride | H | This compound | 85 | beilstein-journals.org |

| Acetamidine hydrochloride | CH₃ | 2-Methyl-5-fluoropyrimidin-4-amine | 93 | nih.gov |

| Pivalamidine hydrochloride | C(CH₃)₃ | 2-tert-Butyl-5-fluoropyrimidin-4-amine | 90 | beilstein-journals.org |

| 2-Chloroacetamidine hydrochloride | CH₂Cl | 2-(Chloromethyl)-5-fluoropyrimidin-4-amine | 90 | beilstein-journals.org |

This table showcases the versatility of the SNAr reaction between potassium (Z)-2-cyano-2-fluoroethenolate and various amidine hydrochlorides to produce a range of 2-substituted 5-fluoropyrimidin-4-amines.

The efficiency of SNAr reactions on pyrimidine rings is highly dependent on the reagents and reaction conditions. For instance, the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with nucleophiles is a common strategy. acs.org The regioselectivity of these reactions can be controlled by the nature of the nucleophile and the reaction conditions. wuxiapptec.com Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines. wuxiapptec.com

In a practical synthesis of a this compound derivative, 2,4-dichloro-5-fluoropyrimidine was reacted with a piperidin-4-ol derivative in the presence of a base. acs.org This SNAr reaction selectively occurred at the C2 position, followed by amination at the C4 position to yield the desired product. acs.org Solvents like ethanol, in the presence of a base such as triethylamine, are often suitable for SNAr amination reactions. mdpi.com

Reactions with Amidine Hydrochlorides and Fluoroenolate Salts

Cyclization Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring itself is a cornerstone of this compound synthesis. A common and classical approach is the cyclocondensation of a three-carbon (C3) fragment with a compound containing an N-C-N moiety, such as urea (B33335), thiourea, or guanidine (B92328). vcu.eduwikipedia.org

In a notable synthesis of 5-fluorocytosine (B48100), (Z)-2-cyano-2-fluoroethen-1-olate, a C3 fragment, was cyclized with various reagents. vcu.edu While direct cyclization with urea resulted in a moderate yield, using guanidine hydrochloride proved more efficient, leading to the formation of 5-fluoropyrimidine-2,4-diamine, which could then be selectively hydrolyzed to 5-fluorocytosine. vcu.edu Another successful approach involved the cyclization with S-methylisothiourea hemisulfate to give 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine, which was subsequently converted to 5-fluorocytosine through oxidation and hydrolysis. vcu.edu

| C3 Fragment | N-C-N Reagent | Intermediate Product | Subsequent Steps to 5-Fluorocytosine | Overall Yield (%) | Reference |

| (Z)-2-Cyano-2-fluoroethen-1-olate | Guanidine hydrochloride | 5-Fluoropyrimidine-2,4-diamine | Diazotization and hydrolysis | 80 (from intermediate) | vcu.edu |

| (Z)-2-Cyano-2-fluoroethen-1-olate | S-Methylisothiourea hemisulfate | 5-Fluoro-2-(methylsulfanyl)pyrimidin-4-amine | Oxidation and hydrolysis | 72 (from intermediate) | vcu.edu |

| (Z)-2-Cyano-2-fluoroethen-1-olate | O-Methylisourea hemisulfate | 5-Fluoro-2-methoxypyrimidin-4-amine | Acid hydrolysis | 57 (from intermediate) | vcu.edu |

This table outlines different cyclization partners for (Z)-2-cyano-2-fluoroethen-1-olate and the corresponding intermediates formed en route to 5-fluorocytosine.

Halogenation and Amination Protocols for Pyrimidine Modification

Modification of a pre-existing pyrimidine ring through halogenation and amination is another key synthetic strategy. numberanalytics.com Electrophilic halogenation of pyrimidines typically occurs at the C5 position, which is the most electron-rich. wikipedia.org For instance, cytosine can be directly fluorinated using reagents like trifluoromethyl hypofluorite (B1221730) to produce 5-fluorocytosine. rsc.org

Conversely, nucleophilic substitution of halogens on the pyrimidine ring is a common method for introducing amino groups. numberanalytics.com A process for preparing 5-fluorocytosine starts with 2,5-difluoro-4-chloropyrimidine. google.com This starting material undergoes hydrolysis to 2-hydroxy-4-chloro-5-fluoropyrimidine, which is then reacted with ammonia (B1221849) to introduce the amino group at the C4 position, yielding 5-fluorocytosine. google.com The strategic use of halogenation followed by amination allows for the regioselective introduction of functional groups. mdpi.com

Stereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues is an area of interest, particularly for developing new therapeutic agents. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For instance, the synthesis of chiral 2,4-diaminopyrimidine (B92962) derivatives has been accomplished by coupling a chiral amine with a halogenated pyrimidine. u-szeged.hu In one study, pinane-based chiral amines were condensed with 2,4-dichloro-5-fluoropyrimidine to create a library of chiral diaminopyrimidines. u-szeged.hu While this specific example does not directly produce a chiral analogue of this compound, the methodology demonstrates a viable strategy for accessing such compounds. The development of stereoselective routes is crucial as the biological activity of chiral molecules often resides in a single stereoisomer.

Advanced Synthetic Techniques for Derivatization of 5-Fluoropyrimidin-4-aminebenchchem.comchemrevlett.comsioc-journal.cnmdpi.com

The derivatization of this compound, also known as 5-fluorocytosine, is a key area of research for creating new molecular entities. chemrevlett.comnih.gov Advanced synthetic techniques enable precise modifications at the exocyclic amino group and various positions on the pyrimidine ring. These modifications include N-alkylation, N-arylation, the formation of Schiff bases, and palladium-catalyzed cross-coupling reactions, which significantly expand the chemical space accessible from this important scaffold. sioc-journal.cnnih.gov

N-Alkylation and N-Arylation Strategiesgoogle.com

The exocyclic amino group of this compound is a primary site for derivatization through N-alkylation and N-arylation, leading to the formation of secondary and tertiary amines.

N-Alkylation of aromatic amines can be achieved through various methods. A notable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.gov This method is atom-efficient, producing water as the only byproduct. nih.gov Commercially available ruthenium complexes have been shown to effectively catalyze the N-alkylation of aromatic amines with a range of primary alcohols under mild conditions. nih.gov While direct alkylation with alkyl halides is a classic method, it can suffer from over-alkylation, as the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com

N-Arylation introduces an aryl group to the nitrogen atom, a transformation crucial in medicinal chemistry. d-nb.info Transition-metal-free approaches have gained traction. One such method involves the use of diaryliodonium salts, which can arylate both primary and secondary amines under mild conditions, tolerating a wide variety of functional groups. d-nb.info Another metal-free strategy is the base-controlled N-arylation with unactivated fluorobenzenes, where a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine. chemistryviews.org Additionally, copper-catalyzed N-arylation (Chan-Lam coupling) using arylboronic acids or arylboroxines provides a powerful method for forming C-N bonds with N-H containing heterocycles. beilstein-journals.orgnih.govorganic-chemistry.org

| Transformation | Method | Key Reagents/Catalysts | General Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Borrowing Hydrogen | Primary Alcohols, Ru-based catalyst, Base (e.g., K-tert-butoxide) | Mild temperatures (25-70 °C) in a solvent like toluene. | nih.gov |

| N-Arylation | Metal-Free (Diaryliodonium Salts) | Diaryliodonium salt, Base | Mild conditions, applicable to various functional groups. | d-nb.info |

| N-Arylation | Metal-Free (Base-Controlled) | Fluorobenzene, Strong non-nucleophilic base (e.g., LiHMDS) | Avoids transition-metal catalysts and their associated issues. | chemistryviews.org |

| N-Arylation | Copper-Catalyzed (Chan-Lam) | Arylboroxine or Arylboronic Acid, Copper salt (e.g., Cu(OTf)₂) | Can be performed in protic solvents like ethanol, often base-free. | beilstein-journals.orgnih.gov |

Functionalization at Pyrimidine Ring Positionsnih.gov

Functionalization of the pyrimidine ring itself is a powerful strategy to create diverse derivatives. This is often achieved by starting with a di-substituted pyrimidine and performing selective substitutions.

A common precursor for this purpose is 2,4-dichloro-5-fluoropyrimidine, which is commercially available. acs.org The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential introduction of different nucleophiles at the C-2 and C-4 positions. For instance, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine begins with 2,4-dichloro-5-fluoropyrimidine, where one chlorine is first displaced by an alkoxide and the second is displaced by ammonia. acs.org This step-wise approach provides control over the final substitution pattern.

Alternatively, substituted 5-fluoropyrimidin-4-amines can be constructed from acyclic precursors. A versatile method involves the cyclization of potassium-(Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. nih.govbeilstein-journals.org By choosing different amidines (e.g., pivalamidine hydrochloride or 2-chloroacetamidine hydrochloride), a variety of substituents can be installed at the C-2 position of the resulting this compound ring in high yields. beilstein-journals.org

| Target Derivative | Precursor | Key Reagents | Position of Functionalization | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine | 2,4-Dichloro-5-fluoropyrimidine | N-Boc-4-hydroxypiperidine, Ammonia | C-2 and C-4 | acs.org |

| 2-tert-Butyl-5-fluoropyrimidine-4-amine | Potassium-(Z)-2-cyano-2-fluoroethenolate | Pivalamidine hydrochloride | C-2 | beilstein-journals.org |

| 2-(Chloromethyl)-5-fluoropyrimidine-4-amine | Potassium-(Z)-2-cyano-2-fluoroethenolate | 2-Chloroacetamidine hydrochloride | C-2 | beilstein-journals.org |

| 2-Methoxy-4-amino-5-fluoropyrimidine | 2-Methoxy-4-chlorine-5-fluoropyrimidine | Ammoniacal liquor | C-4 | google.com |

Synthesis of Schiff Bases Bearing the this compound Moietychemrevlett.com

The primary amino group at the C-4 position of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. samipubco.com These reactions are fundamental in creating a wide array of derivatives for various applications. samipubco.comnih.gov

The synthesis is typically a one-pot procedure involving the reaction of 5-fluorocytosine with a substituted aromatic aldehyde or ketone. samipubco.comnih.gov The reaction is often carried out in a suitable solvent, such as absolute ethanol, and catalyzed by a few drops of an acid like glacial acetic acid. samipubco.comnih.gov The resulting azomethine group (-C=N-) is a key structural feature of these compounds. nih.gov A variety of heterocyclic compounds can be further synthesized from these Schiff base intermediates. samipubco.com

| Carbonyl Compound | Solvent/Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Aromatic Aldehydes | Ethanol / Glacial Acetic Acid | Stirring at elevated temperature (e.g., 100 °C) or reflux. | Schiff Base (Imine) | samipubco.comnih.gov |

| Substituted Aromatic Ketones | Ethanol / Glacial Acetic Acid | Reflux conditions. | Schiff Base (Imine) | samipubco.com |

| Pyrimidine-5-carbaldehyde derivatives | Tetrahydrofuran (B95107) (THF) | Stirring at ambient temperature. | 5-Iminomethylpyrimidine | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formationsioc-journal.cnnih.govresearchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netrsc.org These reactions are instrumental in the derivatization of heterocyclic systems, including 5-fluoropyrimidines. researchgate.net For these couplings to be effective, a halogenated pyrimidine precursor, such as 2-chloro-5-fluoropyrimidin-4-amine or another bromo- or iodo-substituted analogue, is typically required. vulcanchem.comnih.gov

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a new C-C bond. libretexts.orgresearchgate.net This reaction is widely used to synthesize biaryl and heteroaryl compounds. researchgate.net

In the context of 5-fluoropyrimidine (B1206419) derivatization, a halogenated substrate (e.g., at the C-2 or C-6 position) is coupled with various aryl or heteroaryl boronic acids. rsc.org The reaction typically requires a palladium catalyst, such as a palladacycle or Pd(PPh₃)₄, a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃), and is performed in a suitable solvent mixture. libretexts.orgrsc.org This methodology allows for the direct introduction of diverse aryl substituents onto the pyrimidine ring, a strategy that is highly valuable for building molecular complexity. rsc.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles (e.g., SerrKap, XPhosPdG2) | Catalyzes the C-C bond formation. | libretexts.orgrsc.orgnih.gov |

| Ligand | XPhos, SPhos, PPh₃ | Stabilizes and activates the Pd catalyst. | rsc.orgrsc.org |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron species. | libretexts.org |

| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids, Allylboronate esters | Source of the new carbon fragment. | rsc.orgbeilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. wuxiapptec.comacs.org This reaction has become a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. acs.org

For the derivatization of 5-fluoropyrimidines, a halogenated precursor is coupled with a primary or secondary amine. nih.gov The success of this reaction heavily relies on the choice of a palladium precatalyst and a specialized, bulky, electron-rich phosphine (B1218219) ligand, such as BrettPhos or SPhos. nih.gov A base is required for the catalytic cycle to proceed; both strong bases like sodium tert-butoxide (NaOtBu) and weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are commonly used, with the choice depending on the substrate's sensitivity. wuxiapptec.comnih.gov This method has been successfully applied to the amination of 5-halopyrimidines, allowing for the introduction of a wide range of alkylamine and aniline (B41778) functionalities. nih.gov

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, G-series precatalysts | Source of the active Pd(0) catalyst. | libretexts.orgwuxiapptec.com |

| Ligand | BrettPhos, SPhos, XPhos, RuPhos | Facilitates reductive elimination and stabilizes the catalyst. | rsc.orgnih.gov |

| Base | NaOtBu (strong), K₂CO₃, K₃PO₄ (weak) | Deprotonates the amine and regenerates the catalyst. | wuxiapptec.comnih.gov |

| Amine Nucleophile | Primary alkylamines, Secondary alkylamines, Anilines | Forms the new C-N bond with the pyrimidine ring. | acs.orgnih.gov |

Suzuki-Miyaura Coupling in 5-Fluoropyrimidine Derivatization

Optimization of Reaction Conditions and Yield for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous optimization of reaction conditions to ensure economic viability, safety, and high yield. Research and process development have focused on several key areas, including the synthesis of crucial intermediates and the final amination or cyclocondensation steps. Strategies often involve improving the efficiency of individual steps, minimizing waste, and developing "telescoped" procedures where intermediates are used in subsequent steps without isolation.

A significant challenge in synthesizing substituted pyrimidines is achieving regioselectivity, particularly when multiple reactive sites are present on the precursor molecule. For instance, in the synthesis of chloro-amino-5-fluoropyrimidines, controlling the position of the amino group substitution is critical. The reaction of 2,4-dichloro-5-fluoropyrimidine with ammonia water requires careful temperature control. A two-stage temperature process, with an initial low-temperature phase (-10°C to 0°C), favors selective substitution at the 4-position, followed by a room-temperature phase that can facilitate partial isomerization. Such precise control is paramount on an industrial scale to maximize the yield of the desired isomer and reduce complex purification steps.

Key optimization parameters for related nucleophilic aromatic substitution reactions on pyrimidine rings include reaction temperatures between 50–70°C and reaction times of 18–20 hours, often employing polar aprotic solvents. vulcanchem.com

Optimization of Precursor Synthesis

A common and cost-effective strategy for producing this compound involves the use of halogenated pyrimidine precursors. The large-scale availability of key intermediates like 2-chloro-5-fluoropyrimidine (B20137) is critical. A method suitable for kilogram-scale synthesis of this precursor has been developed by the dechlorination of 2,4-dichloro-5-fluoropyrimidine. tandfonline.com Optimization of this process revealed several key factors:

Reagent Choice : While zinc dust is highly reactive, its reaction rate can be difficult to control on a large scale. Granular zinc was found to be a more suitable reagent. tandfonline.com

Solvent and Acid Addition : The reaction proceeds smoothly and predictably in refluxing tetrahydrofuran (THF) when acetic acid is added slowly to the mixture. Adding all the acetic acid at the beginning can lead to an unpredictable induction period. tandfonline.com

Yield : This optimized process for the precursor achieves a respectable yield of 55-65% on a kilogram scale. tandfonline.com

Cyclocondensation Route Optimization

An alternative synthetic approach involves the cyclocondensation of a fluorinated C3 building block with an amidine. This method avoids harsh late-stage fluorination conditions. nih.gov The synthesis of this compound has been achieved with high yield using potassium (Z)-2-cyano-2-fluoroethenolate and formamidine hydrochloride. nih.gov

Detailed research findings have led to the optimization of this cyclocondensation reaction, particularly concerning the choice of reagents and their impact on the final yield. The use of hydrochloride salts of amidines was found to provide the highest yields without the need for basic additives. nih.gov

The table below summarizes the yield of various 2-substituted 5-fluoropyrimidine-4-amines synthesized via this optimized cyclocondensation method, demonstrating its versatility and efficiency.

Table 1: Yield of 2-Substituted 5-Fluoropyrimidin-4-amines via Optimized Cyclocondensation

| Amidine Salt | 2-Substituent | Yield (%) |

|---|---|---|

| Formamidine hydrochloride | -H | 85% |

| Acetamidine hydrochloride | -Methyl | 93% |

| Cyclopropanecarboxamidine hydrochloride | -Cyclopropyl | 81% |

Data sourced from scientific literature on the synthesis of fluorinated aminopyrimidines. nih.gov

Telescoped Synthesis and Process-Friendly Solvents

For industrial applications, "telescoping" reactions—where sequential steps are performed in the same reactor without isolating intermediates—offers significant advantages in terms of time, resource, and cost savings. A telescoped procedure was developed for a related synthesis, which can be conceptually applied here. vcu.edu This approach minimizes product loss that can occur during isolation and purification steps. vcu.edu

Furthermore, the choice of solvent is critical for industrial scale-up, prioritizing safety, cost, and environmental impact. In the synthesis of a key enolate precursor, it was demonstrated that the process-friendly solvent cyclopentyl methyl ether (CPME) could replace tetrahydrofuran (THF) without a significant drop in yield, achieving a 78% yield for the desired intermediate. vcu.edu

The table below details the optimization of the synthesis of a key enolate intermediate, highlighting the impact of different reagents and solvents on the reaction yield.

Table 2: Optimization of Enolate Intermediate Synthesis

| Base | Solvent | Yield (%) |

|---|---|---|

| Potassium tert-butoxide | THF | 79% |

| Potassium tert-butoxide | CPME | 78% |

| Sodium tert-amylate | THF | 59% |

Data sourced from research on developing scalable syntheses for 5-fluorocytosine, which utilizes a similar key intermediate. vcu.edu Yields are corrected for the presence of sodium formate.

By focusing on these strategic areas—optimizing precursor synthesis, refining cyclocondensation routes, and implementing efficient industrial practices like telescoped reactions and the use of safer solvents—the large-scale production of this compound can be made more efficient and cost-effective.

Reactivity and Reaction Mechanisms of 5 Fluoropyrimidin 4 Amine

Mechanistic Studies of Nucleophilic Substitution on the Pyrimidine (B1678525) Ring

Nucleophilic substitution is a fundamental reaction for pyrimidine and its derivatives, including 5-Fluoropyrimidin-4-amine. The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, making it susceptible to attack by nucleophiles. vulcanchem.com The specifics of these reactions, including the influence of substituents and the resulting regioselectivity, are critical to understanding the chemical behavior of this compound.

Influence of Fluorine and Amino Group on Reactivity

The reactivity of the pyrimidine ring in this compound is significantly modulated by the electronic properties of the fluorine and amino substituents.

Fluorine Atom: The fluorine atom at the C-5 position is a strongly electronegative group. ontosight.ai It exerts a powerful electron-withdrawing inductive effect, which further decreases the electron density of the pyrimidine ring. vulcanchem.com This enhanced electrophilicity makes the ring carbon atoms, particularly positions 2, 4, and 6, more susceptible to nucleophilic attack. vulcanchem.com

Amino Group: The amino group at the C-4 position, conversely, is an electron-donating group through resonance. It can donate its lone pair of electrons into the pyrimidine ring. This electron donation can partially counteract the electron-withdrawing effect of the fluorine atom and the ring nitrogens. The amino group also plays a crucial role as a hydrogen bond donor, which can influence interactions with other molecules and solvents.

Regioselectivity in Substitution Reactions

Regioselectivity in nucleophilic substitution reactions of substituted pyrimidines is a well-documented phenomenon. In the case of pyrimidines with leaving groups at positions 2 and 4, nucleophilic attack generally occurs preferentially at the 4-position. nih.gov This preference is attributed to the electronic and steric environment of the different carbon atoms.

For di-substituted pyrimidines, such as 2,4-dichloro-5-fluoropyrimidine (B19854), a common precursor in the synthesis of related compounds, nucleophilic aromatic substitution (SNAr) with primary or secondary amines consistently shows regioselectivity for the 4-position. mdpi.com This suggests that in a molecule like this compound, if a substitution were to occur, the positions ortho and para to the activating fluorine atom (positions 2 and 6) would be the most likely sites of attack, assuming a suitable leaving group is present at one of these positions. vulcanchem.com

The regioselectivity can be influenced by several factors, including:

Electronic Effects: The electron-withdrawing fluorine at C-5 activates the adjacent C-4 and C-6 positions for nucleophilic attack.

Steric Hindrance: Bulky nucleophiles or substituents on the pyrimidine ring can direct incoming groups to less sterically hindered positions.

Reaction Conditions: The choice of solvent, temperature, and catalyst can also influence the regiochemical outcome of the reaction.

Photochemical Reactivity of 5-Fluoropyrimidine (B1206419) Derivatives

The photochemical reactivity of 5-fluoropyrimidine derivatives has been a subject of interest, particularly in the context of their biological applications. Irradiation of 5-fluoropyrimidine bases, such as 5-fluorouracil (B62378) and 5-fluorocytosine (B48100), with UV light in the presence of various nucleophiles can lead to the formation of new carbon-nucleophile bonds.

For instance, the photoreaction of 5-fluorouracil with alkylamines in aqueous solutions results in the formation of 5-alkylaminouracils. researchgate.net Similarly, 5-fluorocytosine reacts with alkylamines under photochemical conditions to yield 5-alkylaminocytosines. researchgate.net The mechanism of these reactions is thought to proceed through a reactive triplet state of the pyrimidine base. researchgate.net

Studies on related 5-fluoropyrimidine derivatives have shown that they can be used as photochemical probes. scirp.orgscirp.org For example, new fluorine-substituted pyrimidine-thiones have been synthesized and evaluated for their photochemical properties. scirp.orgscirp.org Furthermore, prodrugs of 5-fluorouracil have been designed with photolabile groups, allowing for the controlled release of the active drug upon UV irradiation. researchgate.net These studies highlight the potential of the fluorine substituent to influence the excited-state properties of the pyrimidine ring and facilitate photochemical reactions.

Oxidation and Reduction Pathways

The pyrimidine ring in this compound can theoretically undergo both oxidation and reduction reactions, although specific studies on this compound are limited. The presence of the electron-rich amino group and the electron-deficient pyrimidine ring suggests that the molecule could be susceptible to both types of transformations under appropriate conditions.

Oxidation: While detailed oxidation pathways for this compound are not extensively documented, related pyrimidine derivatives can be oxidized. For instance, the oxidation of pyrimidine compounds can lead to the formation of N-oxides or hydroxylated products. The specific outcome would depend on the oxidizing agent used and the reaction conditions.

Reduction: The reduction of the pyrimidine ring is also a possibility. Catalytic hydrogenation or the use of chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could potentially reduce the double bonds in the pyrimidine ring. The fluorine substituent might influence the ease of reduction.

Hydrolysis Reactions of Related Functional Groups

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a relevant reaction for functional groups that may be present on derivatives of this compound. libretexts.org

The amino group at the C-4 position is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, hydrolysis of the amino group to a hydroxyl group could potentially occur, converting the amine into a pyrimidinone derivative.

In more complex derivatives of this compound, other functional groups could be susceptible to hydrolysis. For example, if the amino group were part of an amide or a carbamate (B1207046) linkage in a prodrug form, these groups could be hydrolyzed under acidic or basic conditions to release the parent amine. researchgate.net The hydrolysis of an amide, for instance, yields a carboxylic acid and an amine. libretexts.org

Acid-Base Properties and Protonation States in Aqueous Solutions

The acid-base properties of this compound are determined by the basicity of the nitrogen atoms in the pyrimidine ring and the amino group.

The nitrogen atoms in the pyrimidine ring are basic due to the presence of lone pairs of electrons. However, their basicity is reduced compared to simple amines because the lone pairs are in sp2-hybridized orbitals, which have more s-character and are held more tightly to the nucleus. libretexts.org The electron-withdrawing effect of the fluorine atom at C-5 further decreases the basicity of the ring nitrogens.

The exocyclic amino group at C-4 is also basic. The protonation state of the molecule in aqueous solution will depend on the pH of the solution. At a given pH, the molecule can exist in different protonation states, with the equilibrium between these states being governed by the pKa values of the different nitrogen atoms. tue.nl

The protonation state can significantly influence the molecule's properties, including its solubility, reactivity, and ability to interact with biological targets. vulcanchem.com For example, protonation of a ring nitrogen can increase the electrophilicity of the pyrimidine ring, potentially enhancing its reactivity towards nucleophiles. fu-berlin.de

Applications in Medicinal Chemistry and Drug Discovery

5-Fluoropyrimidin-4-amine as a Core Scaffold for Bioactive Molecules

The this compound structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govdatagrok.ai The pyrimidine (B1678525) ring itself is a key component of nucleic acids (DNA and RNA), making pyrimidine analogs readily interactive with various enzymes and biological macromolecules. ontosight.airesearchgate.net The strategic placement of a fluorine atom at the 5-position significantly alters the electronic properties of the ring, while the amino group at the 4-position provides a crucial point for chemical modification and derivatization. ontosight.ai

This core structure has been systematically modified to generate libraries of bioactive compounds. datagrok.ainih.govresearchgate.net Researchers have demonstrated that by attaching different chemical groups to the pyrimidine core, particularly at the amino positions, they can design molecules that target specific proteins with high affinity and selectivity. The 2-aminopyrimidine (B69317) core, a close relative of this compound, is a well-established hinge-binding scaffold for designing kinase inhibitors. nih.govresearchgate.net The introduction of a 5-fluoro substituent has been a key strategy in structure-activity relationship (SAR) studies to enhance the potency of these inhibitors. nih.gov

Design and Synthesis of Kinase Inhibitors

The this compound scaffold has been extensively utilized in the design and synthesis of kinase inhibitors. Kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. nih.govrsc.orgopenrheumatologyjournal.com The aminopyrimidine portion of the scaffold is adept at forming hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a common strategy for achieving potent inhibition. researchgate.net

Cyclin-dependent kinases (CDKs) are critical regulators of the cell division cycle and gene transcription. nih.govrsc.org Their aberrant activity is frequently linked to the uncontrolled proliferation of cancer cells, making them a prime target for anticancer drug development. mdpi.commdpi.com A number of potent CDK inhibitors have been developed using the this compound scaffold.

For instance, a series of novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized based on this scaffold. nih.gov These compounds were tested for their ability to inhibit cancer cell growth and specific CDK enzymes. Many of the synthesized molecules showed potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.govrsc.org The strategic inclusion of the 5-fluoro group was based on previous structure-activity relationship studies that identified it as beneficial for CDK9 inhibition. nih.gov Further studies led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new chemotype of CDK2 inhibitors, which demonstrated potent activity and induced apoptosis in ovarian cancer cells. mdpi.com

| Compound Category | Target Kinase(s) | Key Findings | Reference(s) |

| 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines | CDK2/cyclin E1, CDK9/cyclin T1 | Exhibited potent inhibitory activities and cytotoxic effects on tumor cell lines. | nih.govrsc.org |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15 was the most potent CDK2 inhibitor (Ki = 0.005 µM) and showed sub-micromolar antiproliferative activity against 13 cancer cell lines. | mdpi.com |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Compound 78 showed excellent potency with Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively, and induced G1 cell cycle arrest. | acs.org |

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines involved in immunity and inflammation. openrheumatologyjournal.comacs.orgnih.gov Inhibitors of this pathway are valuable for treating autoimmune diseases. acs.org The this compound scaffold has been instrumental in developing selective inhibitors for these kinases.

Researchers have developed selective TYK2 inhibitors based on a 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile scaffold. nih.gov One compound, 14l , demonstrated an IC₅₀ value of 9 nM for TYK2 and showed good selectivity over other JAK family members. nih.gov In another study, a dual JAK1/TYK2 inhibitor, PF-06700841, was developed from a piperazinyl-pyrimidine scaffold, highlighting the versatility of the pyrimidine core in targeting this kinase family. acs.org The goal of dual inhibition is to provide enhanced efficacy in autoimmune diseases while managing risks by maintaining selectivity against JAK2, which is involved in hematopoiesis. acs.org Deucravacitinib, an approved TYK2 inhibitor, works through a distinct allosteric mechanism by binding to the regulatory JH2 domain, which confers high selectivity. nih.govnih.gov

| Compound | Target(s) | IC₅₀ | Key Feature | Reference(s) |

| 14l | TYK2 | 9 nM | Selective TYK2 inhibitor with good functional potency in lymphocyte lines. | nih.gov |

| PF-06700841 | JAK1, TYK2 | Not specified | Dual inhibitor developed for treating autoimmune diseases. | acs.org |

| SAR-20347 | TYK2, JAK1 | Not specified | Oral inhibitor with selectivity over JAK2 and JAK3; reduced inflammation in preclinical models. | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. frontiersin.orgcancernetwork.com Uncontrolled EGFR signaling is a major driver of tumor progression in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. frontiersin.orgcochrane.org Consequently, EGFR inhibitors are a cornerstone of targeted cancer therapy. nih.govdrugbank.com

The pyrimidine scaffold is a common feature in many EGFR inhibitors. frontiersin.org While many approved inhibitors like gefitinib (B1684475) and erlotinib (B232) are based on a quinazoline (B50416) core, the closely related pyrimidine structure is also extensively explored. frontiersin.org The development of covalent inhibitors, which form a permanent bond with the receptor, is a key strategy to overcome drug resistance. The this compound backbone can be incorporated into molecules designed to target specific EGFR mutations, including the resistance mutation T790M. frontiersin.org

Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) Inhibitors

Development of Anticancer Agents

The application of this compound derivatives extends broadly across anticancer agent development, owing to the scaffold's utility in creating kinase inhibitors and its inherent identity as a fluorinated pyrimidine. nih.govrsc.org Fluorinated pyrimidines, most notably 5-fluorouracil (B62378) (5-FU), are a well-established class of anticancer drugs. calis.edu.cndrugbank.com

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, new indazol-pyrimidine-based compounds were synthesized where the this compound core was linked to an indazole moiety. Several of these compounds demonstrated potent cytotoxic activity against breast (MCF-7), lung (A549), and colon (Caco2) cancer cell lines, in some cases exceeding the potency of the reference drug Staurosporine. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference(s) |

| 4f | MCF-7 (Breast) | 1.629 | nih.gov |

| 4i | MCF-7 (Breast) | 1.841 | nih.gov |

| 4a | MCF-7 (Breast) | 2.958 | nih.gov |

| 4i | A549 (Lung) | 2.305 | nih.gov |

| 4a | A549 (Lung) | 3.304 | nih.gov |

The anticancer effect of many this compound derivatives can be attributed to their action as antimetabolites. calis.edu.cnlecturio.com Antimetabolites are compounds that are structurally similar to natural substances required for cellular processes. They interfere with these processes by either inhibiting essential enzymes or by being incorporated into macromolecules like DNA and RNA, thereby disrupting their function. calis.edu.cndrugbank.com

The classic fluoropyrimidine, 5-fluorouracil (5-FU), exerts its anticancer effects through several mechanisms after being converted into active metabolites. calis.edu.cn These metabolites can inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis, and can also be incorporated into both RNA and DNA, leading to errors in transcription and replication and ultimately triggering cell death. calis.edu.cndrugbank.comnih.gov It is plausible that anticancer agents derived from this compound function through similar antimetabolite pathways, in addition to any specific protein targets they are designed to inhibit. calis.edu.cn This dual mechanism of action—targeted enzyme inhibition combined with broader antimetabolite effects—makes this class of compounds particularly compelling for cancer therapy. nih.gov

Derivatization to Enhance Cytotoxic Activity

While 5-Fluorocytosine (B48100) itself demonstrated insufficient efficacy against tumors, its chemical scaffold has served as a valuable starting point for the synthesis of new derivatives with enhanced cytotoxic properties. nih.gov The primary strategy revolves around its conversion to 5-Fluorouracil (5-FU), a potent antimetabolite used in cancer chemotherapy. mdpi.commedchemexpress.com Researchers have explored various derivatization approaches to improve the targeted delivery and release of 5-FU at the tumor site, thereby minimizing systemic toxicity.

One notable approach involves the synthesis of hybrid molecules. For instance, a series of novel pyrimidine-1,3,4-oxadiazole conjugated hybrids of 5-Fluorocytosine were synthesized. mdpi.complos.org Among these, compound 5e , linked via a methylene (B1212753) bridge, exhibited marked growth inhibition against several cancer cell lines, with a particularly impressive IC50 value of 19.56 µM against HT-1080 fibrosarcoma cells. plos.org The mechanism of action for this derivative was found to be the induction of apoptosis through the activation of caspase-3/7 and cell-cycle arrest at the G2M phase. plos.org

Another strategy focuses on creating derivatives that can be activated by specific enzymes overexpressed in tumor cells. This forms the basis of gene-directed enzyme prodrug therapy (GDEPT), where a non-toxic prodrug is administered and converted to a cytotoxic agent at the tumor site by a pre-delivered enzyme. 5-Fluorocytosine is an ideal prodrug for this system, as it can be converted to the highly toxic 5-FU by the enzyme cytosine deaminase (CD), which is not naturally present in mammalian cells. nih.govoup.com This approach has shown promise in experimental models of glioblastoma and intrahepatic colon cancer. mdpi.comnih.gov

Furthermore, modifications at the N1 and N4 positions of the pyrimidine ring have been explored. For example, 1-alkoxycarbonyl derivatives of 5-fluorouracil have been synthesized as potential prodrugs to improve its delivery. nih.gov Similarly, the synthesis of 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid derivatives has been evaluated for antitumor activity. mdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives

| Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5e (5-fluorocytosine-1,3,4-oxadiazole hybrid) | HT-1080 (Fibrosarcoma) | 19.56 µM | plos.org |

| 5e (5-fluorocytosine-1,3,4-oxadiazole hybrid) | MCF-7 (Breast) | Significant Growth Inhibition | plos.org |

| 5e (5-fluorocytosine-1,3,4-oxadiazole hybrid) | MDA-MB-231 (Breast) | Significant Growth Inhibition | plos.org |

| 5e (5-fluorocytosine-1,3,4-oxadiazole hybrid) | A-549 (Lung Carcinoma) | Significant Growth Inhibition | plos.org |

| 2-Butoxy-4-chloro-5-fluoropyrimidine | A549 (Lung) | 0.10 µM | |

| 2-Butoxy-4-chloro-5-fluoropyrimidine | HL-60 (Leukemia) | 1.66 µM | |

| 2-Butoxy-4-chloro-5-fluoropyrimidine | MCF-7 (Breast) | 1.66 µM |

Exploration of Antimicrobial and Antifungal Properties

The most well-established therapeutic application of this compound is as an antifungal agent. nih.govhumanjournals.com It exhibits marked in vitro activity against a range of pathogenic yeasts, including Candida and Cryptococcus species. drugbank.com Its mechanism of action relies on its uptake by fungal cells via the enzyme cytosine permease and subsequent conversion to 5-fluorouracil (5-FU) by cytosine deaminase. nih.govnih.gov 5-FU is then further metabolized to compounds that inhibit both RNA and DNA synthesis, leading to fungal cell death. nih.govnih.gov

However, the use of 5-FC as a monotherapy is limited due to the potential for the development of resistance. nih.govdrugbank.com Therefore, it is often used in combination with other antifungal drugs, such as amphotericin B, to treat severe systemic mycoses. nih.gov Research has also explored its activity against other fungi, showing limited effectiveness against Aspergillus species and dermatophytes. drugbank.com

Recent studies have investigated strategies to enhance the antimicrobial efficacy of 5-FC. One approach involves the synthesis of derivatives with improved properties. For example, phosphonium (B103445) derivatives of 5-fluorouracil have been synthesized and shown to have considerable activity against both Gram-positive and Gram-negative bacteria. mdpi.com The most potent of these derivatives demonstrated a consistent minimal inhibitory concentration (MIC) regardless of the bacteria's resistance profile and was found to cause significant cell damage. mdpi.com

Table 2: Antifungal Spectrum of this compound (Flucytosine)

| Fungal Species | Activity | Reference |

|---|---|---|

| Candida spp. | Active | nih.govnih.govdrugbank.com |

| Cryptococcus neoformans | Active | nih.govnih.govdrugbank.com |

| Fungi causing chromoblastomycosis | Active | nih.govnih.gov |

| Aspergillus spp. | Limited Activity | drugbank.com |

| Dermatophytes | Limited Activity | drugbank.com |

Antiviral and Anti-HIV Applications

The structural backbone of this compound has been instrumental in the development of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). A key derivative, Emtricitabine (FTC), is a nucleoside reverse transcriptase inhibitor (NRTI) that is a cornerstone of combination antiretroviral therapy (cART) for HIV infection. medchemexpress.commpbio.com Emtricitabine is the (-) enantiomer of a 5-fluorocytosine derivative and works by inhibiting the HIV reverse transcriptase enzyme, which is crucial for the virus to replicate its genetic material. medchemexpress.commpbio.com

The discovery of Emtricitabine stemmed from research into oxathiolane nucleoside analogs. The racemic 5-fluorocytosine derivative, known as FTC, showed an excellent anti-HIV activity and toxicity profile. medchemexpress.com Subsequent separation of the enantiomers revealed that the (-) enantiomer possessed the most favorable preclinical profile. medchemexpress.commdpi.com

Beyond HIV, derivatives of 5-Fluorocytosine have been investigated for activity against other viruses. For instance, a 5-fluorocytosine derivative, 8b , showed potent activity against herpes simplex virus type-1 (HSV-1) with an EC50 of 0.22 μg/mL, although it also exhibited some cytotoxicity. nih.gov Another study reported that cytosine and 5-fluorocytosine analogues of oxaselenolane nucleosides displayed potent anti-HIV and anti-Hepatitis B Virus (HBV) activities. mdpi.com Specifically, the 5-fluorocytosine derivative 25 exhibited an anti-HIV EC50 of 0.17 µM and an anti-HBV EC50 of 0.225 µM, with no significant cytotoxicity up to 100 µM. researchgate.net

Table 3: Antiviral Activity of this compound Derivatives

| Derivative | Virus | Activity (EC50) | Reference |

|---|---|---|---|

| Emtricitabine (FTC) | HIV-1 | Potent Inhibition | medchemexpress.commpbio.com |

| 5-Fluorocytosine derivative (8b) | HSV-1 | 0.22 µg/mL | nih.gov |

| Oxaselenolane 5-fluorocytosine analogue | HIV | Potent Activity | mdpi.com |

| Oxaselenolane 5-fluorocytosine analogue | HBV | Potent Activity | mdpi.com |

| 5-Fluorocytosine derivative (25) | HIV-1 | 0.17 µM | researchgate.net |

| 5-Fluorocytosine derivative (25) | HBV | 0.225 µM | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Targeted Biological Activities

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound by identifying how specific structural modifications influence its biological activity. These studies guide the rational design of new derivatives with enhanced potency, selectivity, and reduced toxicity.

For cytotoxic activity, SAR studies on sulfonyl derivatives of 5-fluorouracil revealed that the presence of electron-withdrawing groups at the 2- or 4-position of the aryl group enhanced anticancer activity against BEL-7402 cells. In the case of N2,N4-disubstituted pyrimidine-2,4-diamines, docking studies provided valuable insights for further molecular optimization to improve their inhibitory effects on cyclin-dependent kinases (CDKs). frontiersin.org

In the context of antimicrobial and antifungal activity, the presence of bromine and fluorine atoms in halogenated pyrimidine derivatives is believed to increase lipophilicity and enhance binding affinity to target proteins, respectively. nih.gov Modifications at various positions of the pyrimidine ring can significantly alter the antifungal spectrum and potency. acs.org For instance, in a series of s-triazine derivatives, the introduction of a thiosemicarbazide (B42300) moiety was identified as an important pharmacophore for antifungal activity. researchgate.net

Regarding antiviral applications, SAR studies on 1-(phenylsulfonyl)-1H-pyrazol−4-yl-methylaniline derivatives showed that unsubstituted analogs were generally potent and selective inhibitors of the Yellow Fever Virus (YFV). firsthope.co.in Conversely, the introduction of a methoxy (B1213986) group resulted in compounds that preferentially affected Bovine Viral Diarrhea Virus (BVDV) replication. firsthope.co.in For anti-HIV activity, the development of Emtricitabine highlighted the importance of stereochemistry, with the (-) enantiomer showing superior activity. medchemexpress.commdpi.com Furthermore, SAR studies on myricetin (B1677590) derivatives containing a quinazolinone moiety indicated that the presence of fluorine at the 7-position of the quinazolinone ring significantly increased antiviral activity. jetir.org

Prodrug Strategies and Enhancing Drug Delivery

A significant area of research for this compound and its active metabolite, 5-fluorouracil, involves the development of prodrugs to overcome limitations such as poor bioavailability, lack of target specificity, and systemic toxicity. mdpi.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body.

The most prominent prodrug strategy for 5-FC is its use in gene-directed enzyme prodrug therapy (GDEPT), as previously mentioned. nih.govoup.com By introducing the gene for cytosine deaminase into tumor cells, 5-FC can be selectively converted to 5-FU at the site of action, thereby concentrating the cytotoxic effect and minimizing damage to healthy tissues. mdpi.com This approach has been explored for various cancers, including those of the liver and brain. mdpi.comnih.gov

Another successful prodrug of a 5-fluoropyrimidine (B1206419) is Capecitabine , an oral pre-prodrug of 5-FU. mdpi.commdpi.com Capecitabine is absorbed intact and then undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue due to higher levels of the enzyme thymidine (B127349) phosphorylase. This tumor-selective activation enhances the therapeutic index of 5-FU.

Researchers have also investigated other prodrug approaches, such as the synthesis of 1-alkoxycarbonyl derivatives of 5-fluorouracil to improve rectal or oral delivery. nih.gov These derivatives are more lipophilic than 5-FU and are rapidly hydrolyzed to the active drug in the presence of plasma. nih.gov Additionally, mutual prodrugs have been designed to release two different drugs simultaneously. The goal of these strategies is to improve the pharmacokinetic properties of 5-fluoropyrimidines, leading to more effective and safer therapeutic outcomes. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 5-Fluoropyrimidin-4-amine, and a biological target, typically a protein.

Research has employed molecular docking to investigate the binding of this compound and its derivatives with various protein receptors. For instance, studies have explored its interactions with enzymes involved in nucleotide metabolism, suggesting potential therapeutic applications in oncology and virology. smolecule.com The primary goal of these simulations is to identify the best ligand-protein interactions by calculating the binding energy. tandfonline.comresearchgate.net In one study, docking of 5-Fluorocytosine (B48100) with several receptor proteins was performed to understand its inhibitory potential, with the binding free energy of the resulting complexes calculated to verify the strength of the interaction. tandfonline.comresearchgate.net

Derivatives of this compound have also been the subject of docking studies. For example, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines were docked into the ATP-binding sites of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) to understand their interaction modes. nih.gov These simulations revealed key hydrogen bond interactions with cysteine residues in the hinge region of the kinases. nih.gov Similarly, inhibitors of influenza polymerase PB2 incorporating a this compound fragment were docked into the cap-binding pocket of the protein. mdpi.com The docking results indicated that this fragment retained important interactions, including hydrogen bonds, ionic bridges, and π–π stacking, similar to a known reference inhibitor. mdpi.com

The binding affinity of various substituted pyrimidine (B1678525) derivatives is often assessed using molecular docking to predict how modifications to the core structure will affect interactions with the target. smolecule.comsmolecule.com These computational predictions are a cornerstone of structure-based drug design, guiding the synthesis of more potent and selective inhibitors. nih.gov

Table 1: Molecular Docking Studies of this compound and Its Derivatives

| Compound/Derivative | Target Protein(s) | Key Findings |

| 5-Fluorocytosine | Various receptor proteins | Calculation of binding free energy to verify inhibitory potency. tandfonline.comresearchgate.net |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2 and CDK9 | Hydrogen bond interactions with hinge residue Cys106 (CDK9) and Leu83 (CDK2). nih.gov |

| Influenza Polymerase PB2 Inhibitors | Influenza Polymerase PB2 | The this compound fragment retained key hydrogen bonds, ionic bridges, and π–π stacking interactions. mdpi.com |

| 6-Chloro-5-fluoropyrimidin-4-amine | Enzymes in nucleotide metabolism | Studied for its binding affinity to inform therapeutic applications in oncology or virology. smolecule.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like this compound. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to determine molecular properties from first principles. nih.gov

DFT has been extensively used to study 5-Fluorocytosine. The B3LYP method with a 6-311++G(d,p) basis set is a common choice for optimizing the molecular structure and calculating vibrational frequencies. tandfonline.comresearchgate.net Such calculations provide insights into the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and the potential for charge transfer within the molecule. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, has been used to analyze donor-acceptor interactions within the 5-Fluorocytosine molecule. tandfonline.comresearchgate.net Furthermore, the molecular electrostatic potential (MEP) and Fukui functions are calculated to identify reactive regions of the molecule, which is crucial for predicting how it will interact with other molecules. tandfonline.comresearchgate.net The electrophilicity index, a parameter derived from these calculations, has been investigated to theoretically assess the bioactivity of the compound. tandfonline.comresearchgate.net

Studies have also focused on the tautomerism of 5-Fluorocytosine using DFT, which is important for understanding its behavior in different chemical environments. sioc-journal.cn Computational assessments of 5-Fluorocytosine's adsorption onto a fullerene oxide nanocage for potential drug delivery applications have also been performed using DFT, evaluating the structural and electronic features of the resulting conjugated systems. chemrevlett.comchemrevlett.com

Table 2: Quantum Chemical Calculation Methods and Their Applications to this compound

| Calculation Method | Property/Application | Key Insights |

| DFT (B3LYP/6-311++G(d,p)) | Optimized structure, vibrational frequencies | Provides fundamental geometric and energetic parameters. tandfonline.comresearchgate.net |

| HOMO-LUMO Energy Gap | Chemical reactivity, charge transfer | A good charge exchange is predicted to occur within the molecule. tandfonline.comresearchgate.net |

| NBO Analysis | Donor-acceptor interactions | Elucidates intramolecular electronic interactions. tandfonline.comresearchgate.net |

| MEP and Fukui Functions | Reactive regions | Identifies sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net |

| Electrophilicity Index | Bioactivity prediction | Theoretically tests the potential biological activity. tandfonline.comresearchgate.net |

| DFT | Tautomerism studies | Investigates different isomeric forms of the molecule. sioc-journal.cn |

Conformational Analysis and Pharmacophore Modeling

Conformational analysis of this compound and its derivatives is essential for understanding their three-dimensional structures and how they fit into the binding sites of biological targets. This analysis is often a prerequisite for pharmacophore modeling, a technique that identifies the essential spatial arrangement of chemical features necessary for biological activity. derpharmachemica.com

Theoretical investigations have explored the conformational isomers and tautomers of related compounds, providing a framework for understanding the structural possibilities of this compound. sioc-journal.cn For drug design, understanding the stable conformations is crucial as only specific conformations may be biologically active. Computational studies have identified different conformational forms of 5-Fluorocytosine when interacting with other molecules, such as a fullerene oxide nanocage. chemrevlett.com

Pharmacophore modeling takes the insights from conformational analysis a step further by creating a model of the key interaction features. mdpi.com These models, which can include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, serve as a 3D query for virtual screening of compound libraries to find new molecules with similar biological activity. derpharmachemica.comugm.ac.id For example, a pharmacophore model was developed for a series of piperidone derivatives with anticancer activity, identifying key features for their biological function. derpharmachemica.com While specific pharmacophore models solely for this compound are not detailed in the provided context, the principles are widely applied to its derivatives in drug discovery campaigns. nih.govmdpi.com

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The prediction of ADMET properties is a critical step in the early stages of drug development to assess the viability of a compound as a drug candidate. cambridge.org Computational tools are widely used to predict these properties, helping to identify potential liabilities before significant resources are invested. oup.com

For 5-Fluorocytosine, a biological drug similarity investigation was conducted to confirm its drug-like properties. tandfonline.comresearchgate.net Such studies often involve evaluating compliance with rules like Lipinski's Rule of Five, which provides a general guideline for the oral bioavailability of a drug candidate. scitechnol.comphcogj.com These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scitechnol.com

In silico tools like ADMET Predictor and QikProp can calculate a wide range of properties. simulations-plus.comnih.gov These include predictions for aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. cambridge.orgoup.com Toxicity predictions, such as for Ames mutagenicity and hERG inhibition, are also a key component of these computational evaluations. oup.comphcogj.com For derivatives of 2,4-diamino-pyrimidines, QikProp was used to assess drug-likeness based on Lipinski's Rule of Five and to predict various pharmacokinetic parameters. nih.gov These computational ADMET predictions are invaluable for prioritizing compounds for further experimental testing. cambridge.org

Table 3: Commonly Predicted ADMET Properties and Their Significance

| ADMET Property | Significance | Computational Tool Examples |

| Molecular Weight | Influences absorption and distribution; part of Lipinski's Rule of Five. scitechnol.com | SwissADME, Molinspiration, QikProp phcogj.comnih.gov |

| Lipophilicity (logP) | Affects absorption, distribution, and metabolism; part of Lipinski's Rule of Five. scitechnol.com | SwissADME, Molinspiration, QikProp phcogj.comnih.gov |

| Hydrogen Bond Donors/Acceptors | Impacts solubility and membrane permeability; part of Lipinski's Rule of Five. scitechnol.com | SwissADME, Molinspiration, QikProp phcogj.comnih.gov |

| Aqueous Solubility | Crucial for absorption and formulation. | ADMETlab 2.0, ADMET Predictor oup.comsimulations-plus.com |

| Blood-Brain Barrier Permeability | Determines if a drug can reach the central nervous system. | ADMETlab 2.0, PreADMET oup.com |

| Cytochrome P450 Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. phcogj.com | SwissADME, ADMETlab 2.0 oup.comphcogj.com |

| hERG Inhibition | Assesses risk of cardiotoxicity. phcogj.com | PreADMET, ADMETlab 2.0 oup.comphcogj.com |

| Ames Mutagenicity | Predicts potential for causing DNA mutations (carcinogenicity). phcogj.com | PreADMET, ADMETlab 2.0 oup.comphcogj.com |

Resolution of Contradictory Experimental and Computational Data

Discrepancies between experimental results and computational predictions can arise and their resolution often leads to a deeper scientific understanding. In the study of this compound and related molecules, both experimental and computational approaches are often used in tandem to provide a comprehensive picture. acs.org

For 5-Fluorocytosine, computational results for IR and Raman spectra were compared with experimental spectra to validate the chosen theoretical methods. tandfonline.comresearchgate.net Similarly, the UV-Vis spectrum calculated by Time-Dependent DFT (TD-DFT) was compared with the experimentally determined spectrum. tandfonline.comresearchgate.net In another study, the photophysics of 5-Fluorocytosine were investigated using both steady-state and time-resolved experiments alongside quantum chemical calculations to understand its longer excited-state lifetime compared to cytosine. nih.gov The experimental evidence indicated that emission originates from a single tautomeric form, and the computational calculations for the amino-keto tautomer helped to explain the observed photophysical properties. nih.gov

Sometimes, computational studies can explain unexpected experimental observations. For example, while 5-Fluorocytosine shows variable in vitro activity against certain fungi depending on the pH, this can contradict in vivo efficacy. mdpi.com Computational modeling could potentially help to understand the molecular basis for such pH-dependent activity.

Furthermore, computational crystal structure prediction has been used to find new crystal forms of 5-Fluorocytosine that are consistent with theoretical predictions. tandfonline.com The combination of experimental data from techniques like X-ray diffraction and IR spectroscopy with computational energy landscape calculations can provide a detailed molecular-level understanding of the stability and properties of different solid forms. acs.org

Advanced Analytical Techniques in Characterization of 5 Fluoropyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-Fluoropyrimidin-4-amine and its derivatives. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of this compound, specific signals correspond to the protons in the molecule. For instance, in a study of 4-amino-5-fluoropyrimidines, the proton at position 6 (H-6) of a related derivative appeared as a doublet at approximately 8.05 ppm, while the amine (NH₂) protons were observed as a singlet at 7.04 ppm. beilstein-journals.org The chemical shifts and splitting patterns of these signals provide crucial information about the electronic environment and neighboring protons. researchgate.net For derivatives, the proton signals of substituents will also be present, such as the characteristic multiplet for cyclopropyl (B3062369) protons between 0.5–1.2 ppm in N-cyclopropyl-5-fluoropyrimidin-4-amine. vulcanchem.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In a derivative of this compound, the carbon atoms of the pyrimidine (B1678525) ring exhibit distinct chemical shifts influenced by the attached fluorine and amino groups. For example, the carbon atom bonded to fluorine (C-5) shows a large coupling constant due to the interaction with the fluorine nucleus, appearing as a doublet in the ¹³C NMR spectrum. beilstein-journals.org The chemical shifts for the pyrimidine ring carbons in a related 4-amino-5-fluoropyrimidine were observed at approximately 171.1 ppm (C-2), 152.9 ppm (C-4), 143.7 ppm (C-5), and 138.5 ppm (C-6). beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for a 4-amino-5-fluoropyrimidine Derivative beilstein-journals.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.05 | d | J = 3.7 | H-6 |

| ¹H | 7.04 | s | NH₂ | |

| ¹³C | 171.1 | d | J = 6.5 | C-2 |

| ¹³C | 152.9 | d | J = 10.9 | C-4 |

| ¹³C | 143.7 | d | J = 253.9 | C-5 |

| ¹³C | 138.5 | d | J = 17.0 | C-6 |

¹⁹F NMR for Fluorine-Containing Compounds

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing this compound and its derivatives. oup.com Fluorine-19 is a 100% naturally abundant nucleus with high NMR sensitivity, making it an excellent probe for structural analysis. researchgate.net The chemical shift of the fluorine atom is highly sensitive to its electronic environment. researchgate.net

In the ¹⁹F NMR spectrum of a 4-amino-5-fluoropyrimidine derivative, the fluorine signal was observed as a doublet at -159.6 ppm with a coupling constant of 3.7 Hz. beilstein-journals.org This coupling is due to the interaction with the H-6 proton. The position of the ¹⁹F signal can provide valuable information about the substitution pattern on the pyrimidine ring. For instance, in other fluorinated pyrimidines, the fluorine at the C5 position is deshielded by electron-withdrawing groups, affecting its chemical shift. The use of ¹⁹F NMR is crucial for confirming the successful incorporation and position of the fluorine atom within the molecule. oup.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. pg.edu.pl

For this compound, with a molecular formula of C₄H₄FN₃, the expected monoisotopic mass is approximately 113.04 g/mol . synquestlabs.com High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy, which is essential for verifying the compound's identity.